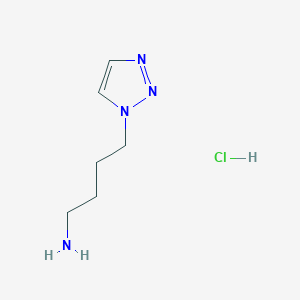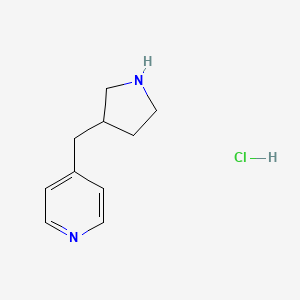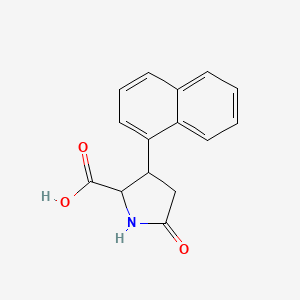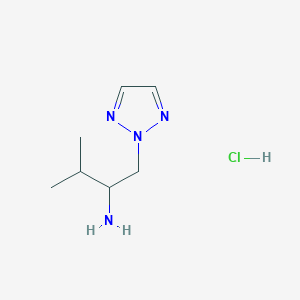
Chlorhydrate de 3-méthyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine
Vue d'ensemble
Description
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . They are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis
1,2,3-Triazoles are versatile molecules that can undergo a variety of chemical reactions . They have been synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Applications De Recherche Scientifique
Découverte de médicaments
Les 1,2,3-triazoles sont connus pour leurs larges applications dans la découverte de médicaments en raison de leurs propriétés uniques. Ils peuvent servir de bioisostères pour les groupes fonctionnels amides ou esters et ont été incorporés dans une variété de candidats médicaments pour améliorer les propriétés pharmacocinétiques .
Synthèse organique
Ces composés jouent un rôle significatif dans la synthèse organique. Ils peuvent agir comme ligands en catalyse ou comme blocs de construction pour des molécules plus complexes .
Chimie des polymères
En chimie des polymères, les 1,2,3-triazoles peuvent être utilisés pour modifier les polymères ou créer de nouvelles structures de polymères avec des propriétés améliorées telles que la stabilité thermique ou la résistance mécanique .
Chimie supramoléculaire
En raison de leur capacité à participer à des liaisons hydrogène et à d'autres interactions non covalentes, les 1,2,3-triazoles sont utiles en chimie supramoléculaire pour construire des structures complexes .
Bioconjugaison et biologie chimique
Ces triazoles peuvent être utilisés pour la bioconjugaison - la liaison de biomolécules à d'autres structures - permettant ainsi l'étude des processus biologiques ou le développement d'outils de diagnostic .
Imagerie fluorescente
Certains 1,2,3-triazoles présentent des propriétés fluorescentes et peuvent être utilisés comme sondes ou étiquettes dans des techniques d'imagerie fluorescente pour étudier les systèmes biologiques .
Science des matériaux
En science des matériaux, ces composés contribuent au développement de nouveaux matériaux avec des applications potentielles allant de l'électronique aux revêtements .
Produits agrochimiques et inhibiteurs de corrosion
Ils ont trouvé une utilisation comme produits agrochimiques en raison de leur activité biologique et comme inhibiteurs de corrosion pour protéger les métaux contre la dégradation .
Mécanisme D'action
Target of Action
Triazole compounds, which include 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride, are known to interact with a variety of enzymes and receptors in biological systems . They are capable of binding in the biological system, showing versatile biological activities .
Mode of Action
The mode of action of triazole compounds is often attributed to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target enzyme or receptor, affecting the biological system in which they are present .
Biochemical Pathways
Triazole compounds are known to influence a wide range of pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized to various extents, and excreted .
Result of Action
Similar compounds have been shown to have a wide range of effects, including antimicrobial, antioxidant, and antiviral activities .
Action Environment
The action, efficacy, and stability of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .
Orientations Futures
1,2,3-Triazoles are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Analyse Biochimique
Biochemical Properties
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby modulating the metabolic flux and metabolite levels . Additionally, 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization . These effects are observed in different cell types, including cancer cells, where the compound exhibits potential anticancer activity .
Molecular Mechanism
The molecular mechanism of action of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal effects in understanding its overall impact .
Dosage Effects in Animal Models
The effects of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
3-methyl-1-(triazol-2-yl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-6(2)7(8)5-11-9-3-4-10-11;/h3-4,6-7H,5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJXHIAGVDCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


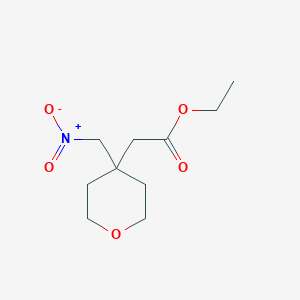
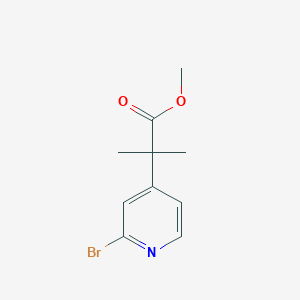
![3-[(Azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione hydrochloride](/img/structure/B1471398.png)
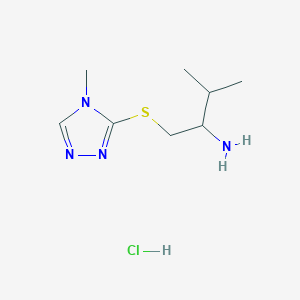

![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)
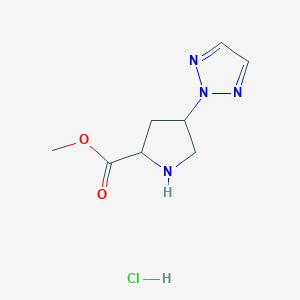
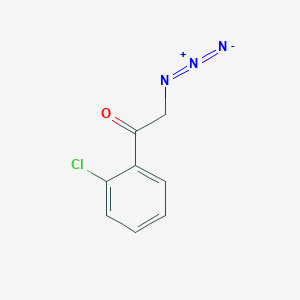
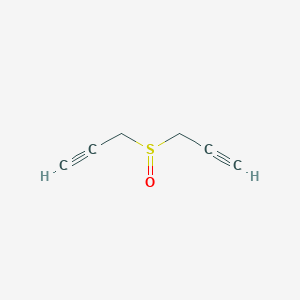
![2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1471412.png)

